Lower Lipophilicity vs. N-1-Ethyl Analog Improves Lead-Likeness
The target compound demonstrates an XLogP3-AA of 2.2 versus 2.7 for the N-1-ethyl analog (CAS 58561-09-4), a reduction of 0.5 log unit [1]. Both values were computed by the same algorithm (XLogP3 3.0, PubChem 2021 release), ensuring methodological comparability. The lower lipophilicity correlates with improved aqueous solubility and a reduced risk of CYP450 promiscuity in early drug discovery, placing 28657-77-4 closer to the optimal LogP range (1–3) for oral drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 3-Bromo-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one (CAS 58561-09-4): XLogP3-AA = 2.7 |
| Quantified Difference | ΔLogP = -0.5 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 and 2021.10.14) |
Why This Matters
Lower LogP enhances aqueous solubility, reduces non-specific protein binding, and improves developability profiles, making 28657-77-4 a more attractive starting scaffold for lead optimization.
- [1] PubChem. 2026. 3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one (CID 59643466) and 3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one (CID 94107). Computed XLogP3-AA values. National Center for Biotechnology Information. View Source
